molecular formula C24H31N7O2 B6548585 2-cyclohexyl-1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one CAS No. 946230-56-4

2-cyclohexyl-1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one

Cat. No.: B6548585
CAS No.: 946230-56-4
M. Wt: 449.5 g/mol
InChI Key: SGMFXWFWNAYOJY-UHFFFAOYSA-N
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Description

The compound “2-cyclohexyl-1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one” is a complex organic molecule. It contains a cyclohexyl group, an ethoxyphenyl group, a triazolopyrimidinyl group, and a piperazinyl group .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of cyclohexylamine derivatives with other reagents. For instance, the reaction of 3-cyclohexyl-2-(cyclohexylimino)-6-(4-ethoxyphenyl)-5-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-2,3-dihydro-4H-1,3-oxazin-4-one with ammonium acetate afforded a related compound in good yield .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The triazolopyrimidinyl group, for instance, is a nitrogen-rich heterocycle that can participate in various interactions .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be diverse, given the variety of functional groups present. For example, the triazole group is known to participate in a wide range of reactions .

Future Directions

Future research could focus on elucidating the biological activity of this compound, as well as optimizing its synthesis. Given the interesting structure of this compound, it could potentially serve as a lead compound in the development of new pharmaceuticals .

Properties

IUPAC Name

2-cyclohexyl-1-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N7O2/c1-2-33-20-10-8-19(9-11-20)31-24-22(27-28-31)23(25-17-26-24)30-14-12-29(13-15-30)21(32)16-18-6-4-3-5-7-18/h8-11,17-18H,2-7,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGMFXWFWNAYOJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CC5CCCCC5)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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